molecular formula C22H21IN2O2S B15182273 2-((3-(2-Carboxyethyl)-3H-benzothiazol-2-ylidene)methyl)-1-ethylquinolinium iodide CAS No. 50378-82-0

2-((3-(2-Carboxyethyl)-3H-benzothiazol-2-ylidene)methyl)-1-ethylquinolinium iodide

Cat. No.: B15182273
CAS No.: 50378-82-0
M. Wt: 504.4 g/mol
InChI Key: MLKLIWREVBOCRN-UHFFFAOYSA-N
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Description

2-((3-(2-Carboxyethyl)-3H-benzothiazol-2-ylidene)methyl)-1-ethylquinolinium iodide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzothiazole ring fused with a quinolinium moiety, making it an interesting subject for research in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(2-Carboxyethyl)-3H-benzothiazol-2-ylidene)methyl)-1-ethylquinolinium iodide typically involves multi-step organic reactions. One common method includes the condensation of 2-carboxyethylbenzothiazole with 1-ethylquinolinium iodide under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((3-(2-Carboxyethyl)-3H-benzothiazol-2-ylidene)methyl)-1-ethylquinolinium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinolinium derivatives.

    Reduction: Reduction reactions can convert the quinolinium moiety to a dihydroquinoline structure.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzothiazole and quinolinium derivatives, each with distinct chemical and physical properties.

Scientific Research Applications

2-((3-(2-Carboxyethyl)-3H-benzothiazol-2-ylidene)methyl)-1-ethylquinolinium iodide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which 2-((3-(2-Carboxyethyl)-3H-benzothiazol-2-ylidene)methyl)-1-ethylquinolinium iodide exerts its effects involves interactions with specific molecular targets. In biological systems, it may interact with cellular components, leading to changes in cellular functions. The compound’s photophysical properties enable it to act as a fluorescent probe, allowing researchers to visualize and study various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-(2-Carboxyethyl)-3H-benzothiazol-2-ylidene)methyl)-1-methylquinolinium iodide
  • 2-((3-(2-Carboxyethyl)-3H-benzothiazol-2-ylidene)methyl)-1-ethylpyridinium iodide

Uniqueness

2-((3-(2-Carboxyethyl)-3H-benzothiazol-2-ylidene)methyl)-1-ethylquinolinium iodide stands out due to its specific structural configuration, which imparts unique photophysical properties. This makes it particularly valuable in applications requiring fluorescence, such as biological imaging and the development of optoelectronic devices.

Properties

CAS No.

50378-82-0

Molecular Formula

C22H21IN2O2S

Molecular Weight

504.4 g/mol

IUPAC Name

3-[(2Z)-2-[(1-ethylquinolin-1-ium-2-yl)methylidene]-1,3-benzothiazol-3-yl]propanoic acid;iodide

InChI

InChI=1S/C22H20N2O2S.HI/c1-2-23-17(12-11-16-7-3-4-8-18(16)23)15-21-24(14-13-22(25)26)19-9-5-6-10-20(19)27-21;/h3-12,15H,2,13-14H2,1H3;1H

InChI Key

MLKLIWREVBOCRN-UHFFFAOYSA-N

Isomeric SMILES

CC[N+]1=C(C=CC2=CC=CC=C21)/C=C\3/N(C4=CC=CC=C4S3)CCC(=O)O.[I-]

Canonical SMILES

CC[N+]1=C(C=CC2=CC=CC=C21)C=C3N(C4=CC=CC=C4S3)CCC(=O)O.[I-]

Origin of Product

United States

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